4-(4-Dodecylphenyl)butan-1-OL
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Overview
Description
4-(4-Dodecylphenyl)butan-1-OL is an organic compound with the molecular formula C22H38O It is a type of alcohol characterized by a long dodecyl chain attached to a phenyl group, which is further connected to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dodecylphenyl)butan-1-OL typically involves the alkylation of 4-phenylbutanol with a dodecyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenylbutanol acts as the nucleophile attacking the dodecyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-(4-Dodecylphenyl)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation with palladium on carbon (Pd/C).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-Dodecylphenyl)butanal, 4-(4-Dodecylphenyl)butanoic acid.
Reduction: 4-(4-Dodecylphenyl)butane.
Substitution: this compound derivatives with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
4-(4-Dodecylphenyl)butan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and additives.
Mechanism of Action
The mechanism of action of 4-(4-Dodecylphenyl)butan-1-OL involves its interaction with various molecular targets. The long dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the phenyl and butanol moieties can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity in different environments.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Iodophenyl)butan-1-OL
- 4-(4-Bromophenyl)butan-1-OL
- 4-(4-Chlorophenyl)butan-1-OL
- 4-(4-Methoxyphenyl)butan-1-OL
Uniqueness
4-(4-Dodecylphenyl)butan-1-OL is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring surfactant properties and membrane interactions, setting it apart from other similar compounds with shorter or different substituents.
Properties
CAS No. |
926028-60-6 |
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Molecular Formula |
C22H38O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-(4-dodecylphenyl)butan-1-ol |
InChI |
InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-18-22(19-17-21)15-12-13-20-23/h16-19,23H,2-15,20H2,1H3 |
InChI Key |
MFZMCLYASDLCLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCCCO |
Origin of Product |
United States |
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